HEXANE

Description

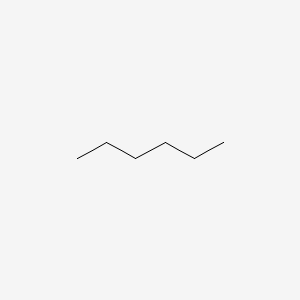

Structure

3D Structure

Properties

IUPAC Name |

hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKZOEOYAKHREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hexane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50981-41-4, 25013-00-7 | |

| Record name | Polyhexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50981-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021917 | |

| Record name | n-Hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Gas or Vapor, Liquid; Liquid; Other Solid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Hexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

156 °F at 760 mmHg (NTP, 1992), 68.73 °C, 68.70 °C. @ 760.00 mm Hg, 69 °C, 156 °F | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-9.4 °F (NTP, 1992), -7 °F, -7 °F (-22 °C) (Closed cup), -22 °C c.c. | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 61.7 °F (NTP, 1992), In water, 9.5 mg/L at 25 °C, 9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water, Very soluble in ethanol; soluble in ethyl ether, chloroform, Miscible with alcohol, chloroform, and ether, 0.0095 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0013, 0.002% | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.659 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6606 g/cu cm at 25 °C, Relative density (water = 1): 0.7, 0.66 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 2.97 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

120 mmHg at 68 °F ; 180 mmHg at 77 °F (NTP, 1992), 153.0 [mmHg], Vapor pressure: 120 mm Hg at 20 °C, 190 mm Hg at 30 °C, 153 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17, 124 mmHg | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, very volatile liquid | |

CAS No. |

110-54-3, 478799-92-7 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hexane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DDG612ED8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SENOFILCON C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CE3AJR3M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MN8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-139 °F (NTP, 1992), -95.35 °C, -93.5 °C, -95 °C, -139 °F, -219 °F | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Hexane Synthesis and Industrial Production Methodologies

Industrial Fractionation and Purification Processes of n-Hexane

Industrial production of hexane (B92381) primarily involves the distillation of crude oil. wikipedia.orgcargohandbook.comrayeneh.com this compound is obtained as a fraction, typically boiling within the range of 65–70 °C (149–158 °F). wikipedia.orgcargohandbook.com This fraction, often referred to as "hexanes," is a mixture of various C₆ hydrocarbons, with n-hexane usually constituting the largest component, often around 50% by weight or 50-85% v/v in commercial grades. wikipedia.orgcargohandbook.comnih.gov

To obtain higher purity n-hexane, further purification steps are necessary. These processes aim to separate n-hexane from its isomers, cyclic hydrocarbons like cyclothis compound (B81311), and aromatic compounds such as benzene (B151609) and toluene (B28343), which may be present in the naphtha feedstock. nih.govresearchgate.net Historically, benzene was a significant impurity, but dearomatisation steps have been added to refining processes to reduce its content due to health concerns. nih.govresearchgate.net

Several techniques are employed for the purification of n-hexane:

Fractional Distillation: This is a fundamental separation technique utilized in refineries to separate hydrocarbons based on their boiling points. google.com While the initial distillation of naphtha yields a this compound-rich fraction, achieving high purity n-hexane requires more advanced distillation arrangements. processengr.com Studies have investigated different distillation column configurations to optimize the yield and purity of n-hexane. processengr.com

Extractive Distillation: This method involves introducing a selective solvent to alter the relative volatilities of the components in the mixture, facilitating better separation, particularly for components with close boiling points like n-hexane and methylcyclopentane. google.com This technique is used to produce high-purity this compound from streams containing paraffins and cycloparaffins. google.com A process described in a patent involves fractional separation followed by extractive distillation using an organic solvent to separate n-hexane from methylcyclopentane. google.com

Adsorptive Processes: These processes utilize solid adsorbents, such as molecular sieves, to selectively adsorb certain components from the mixture. google.comprocessengr.comens.fr Molecular sieves have been identified as a commercially feasible method for generating high-purity n-hexane by separating it from branched and cyclic isomers. processengr.com Novel microporous materials, such as metal-organic frameworks (MOFs), are being researched for their ability to separate this compound isomers based on differences in adsorption enthalpy. ens.fr

Catalytic Hydrogenation: This process is employed to reduce the content of aromatic compounds, specifically benzene, in the naphtha stream before or during the production of food-grade this compound. google.com

Other Methods: Permeation and pervaporation have also been explored as technical alternatives for n-hexane purification, although distillation and molecular sieves appear to be more commercially viable. processengr.com Solid-liquid sorption experiments using materials like nonporous adaptive crystals have shown promise in enhancing the adsorption and purification of n-hexane. chinesechemsoc.org

Achieving very high purity n-hexane, sometimes required for laboratory applications like chromatography or instrument calibration, may necessitate additional purification steps beyond standard industrial processes. cdc.govup.ac.za Laboratories may perform their own fractional distillation or other procedures to remove trace impurities. cdc.govup.ac.za

Emerging Synthetic Routes for this compound Isomers

While industrial production primarily relies on crude oil refining, research continues into alternative and potentially more selective synthetic routes for this compound isomers. These emerging routes often focus on producing specific isomers or utilizing different feedstocks.

One area of research involves the conversion of bio-based materials into hydrocarbons, including hexanes. For instance, processes utilizing crude glycerol (B35011), a byproduct of biodiesel production, as a raw material are being explored. intratec.us Aqueous phase reforming of glycerol can generate a range of hydrocarbons, and subsequent steps like aldol (B89426) condensation and hydrodeoxygenation can increase this compound yield. intratec.us

Another area involves the synthesis of specific substituted this compound structures, often for use as building blocks in the synthesis of more complex molecules. For example, research has explored the synthesis of novel bicyclo[2.2.0]- and [2.1.1]hexanols through reactions involving bicyclic alkenes and epoxides. nih.gov Photochemical [2+2] cycloaddition reactions are also being investigated as a route to access new bicyclo[2.1.1]this compound systems. chemrxiv.org These synthetic methods are typically conducted on a laboratory scale and focus on creating specific structural arrangements rather than large-scale production of simple this compound isomers.

Characterization of Production Stream Composition and Purity Profiles

Characterizing the composition and purity of this compound production streams is crucial for quality control and ensuring the product meets the requirements for its intended application. The composition of industrial this compound mixtures can vary significantly depending on the crude oil source and refining process. wikipedia.orgcargohandbook.comnih.gov

Typical industrial this compound, often referred to as "hexanes" or "technical grade this compound," is a mixture containing n-hexane, 2-methylpentane (B89812), and 3-methylpentane (B165638) as the major components, along with smaller amounts of other C₆ isomers like 2,2-dimethylbutane (B166423) and 2,3-dimethylbutane (B166060), and potentially C₅ and C₇ hydrocarbons, as well as cyclic and aromatic compounds. wikipedia.orgcargohandbook.comnih.govatomscientific.comfishersci.ca The boiling point range of the industrial product is typically 65–70 °C. wikipedia.orgcargohandbook.com

Purity is assessed based on the levels of desired isomers (primarily n-hexane) and the presence of impurities. For certain applications, such as food-grade this compound used for oil extraction, stringent limits are placed on the concentration of harmful impurities like benzene. nih.govgoogle.com Different grades of this compound are available with varying purity levels; for example, laboratory grade n-hexane may contain approximately 99% n-hexane. cargohandbook.com

Analytical techniques used to characterize this compound streams include:

Gas Chromatography (GC): This is a widely used technique for separating and quantifying the different hydrocarbons present in a this compound mixture. chinesechemsoc.orgup.ac.zascirp.org GC- Mass Spectrometry (GC/MS) provides further identification of the components. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to analyze the chemical composition of this compound extracts. scirp.org

Research findings highlight the complexity of industrial this compound streams and the need for effective separation techniques to achieve desired purity levels. Studies on the chemical characterization of n-hexane extracts from various sources, such as lignocellulose residual, reveal the presence of a variety of aliphatic hydrocarbons, terpenes, ketones, fatty alcohols, fatty acids, and steroids, underscoring the diverse nature of hydrocarbon mixtures obtained from natural sources. scirp.org Process simulations and optimization studies are conducted to evaluate and improve the efficiency of purification processes, aiming to maximize this compound recovery while minimizing impurities like benzene. acs.org

Chemical Reactivity and Mechanistic Studies of Hexane

Oxidative Transformations of Hexane (B92381)

The oxidation of this compound is a complex process involving numerous elementary reactions, particularly under varying temperature and pressure conditions. These transformations are crucial in atmospheric chemistry and combustion processes.

Atmospheric Oxidation Pathways and Radical Reactions

In the atmosphere, the oxidation of this compound is primarily initiated by reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). caltech.edu This process typically leads to the formation of organic peroxy radicals (RO2). caltech.edu

A significant pathway in atmospheric oxidation is gas-phase autoxidation, which involves regenerative peroxy radical formation following intramolecular hydrogen shifts. caltech.eduresearchgate.net While known to be important in combustion, the relevance of autoxidation in atmospheric organic oxidation has received increasing attention. researchgate.net Studies on n-hexane photooxidation in the presence of NO have shown that autoxidation pathways can be competitive with bimolecular reactions under atmospheric conditions, particularly at elevated temperatures and lower NO levels. researchgate.netpnas.org

The rate of autoxidation depends critically on the molecular configuration of the RO2 radical undergoing the hydrogen transfer (H-shift). researchgate.net For n-hexane-derived peroxy radicals, H-shift rate coefficients via transition states involving six- and seven-membered rings (1,5 and 1,6 H-shifts) of α-OH hydrogens are on the order of 0.1 s⁻¹ at 296 K, while 1,4 H-shifts are calculated to be significantly slower. researchgate.net These H-shift reactions occur over a substantial energetic barrier, leading to a rapid increase in rate coefficients with temperature and exhibiting a large primary kinetic isotope effect. researchgate.net

Following the H-shift, the resulting hydroperoxyalkyl radical (QOOH) can react with O2 to produce ketohydroperoxides and HO2. pnas.org In the presence of NO, RO2 radicals can also react to produce alkoxy radicals, which can then undergo isomerization and react with O2 to yield hydroxyperoxy radicals, or react further with NO to produce hydroxy carbonyls, HO2, and NO2. pnas.org

Kinetics of this compound Oxidation at Varying Temperature Regimes

The kinetics of this compound oxidation are highly dependent on temperature, exhibiting distinct behaviors across different temperature regimes. Studies in flow reactors have revealed three primary oxidation regimes for this compound-oxygen-nitrogen mixtures: the cool flame region (600-650 K), the Negative Temperature Coefficient (NTC) region (675-775 K), and the high-temperature oxidation regime (from 800 K). caltech.edu

In the cool flame region, the production of OH radicals is controlled by the elimination of OH from large, partially oxidized hydrocarbons, often accompanied by isomerization or C-C bond rupture. caltech.edu OH radical consumption is dominated by H-abstraction reactions, primarily from the second and third carbon atoms of n-hexane. caltech.edu

In the high-temperature regime (above 800 K), the conversion of the fuel-oxygen mixture to CO2 and H2O is essentially complete at temperatures above 875 K. caltech.edu In this regime, OH production above 800 K is largely due to H2O2 decomposition and the reaction CH3 + HO2 = CH3O + OH. caltech.edu Above 900 K, reactions involving H2 + OH = H2O + H and CO + OH = CO2 + H become significant for OH consumption and H atom regeneration. caltech.edu At 1000 K, the branching reaction H + O2 = O + OH and reactions involving HO2 radicals, such as HO2 + H = OH + OH, become more important for OH production as H2O2 decomposition decreases dramatically. caltech.edu

Low-temperature oxidation of n-hexane has also been studied near the auto-ignition temperature (420-500 K). caltech.edu At temperatures below 450-470 K, the chemical activity is slow and constant. caltech.edu In the range of 470-500 K, the reaction proceeds in two phases: an initial rapid production of CO2, CO, and carbonyls (identified as hydroperoxy-ketones), followed by a slower production of CO2 and H2O and consumption of hydroperoxy-ketones. caltech.edu

Detailed Chemical Kinetic Modeling of this compound Combustion Processes

Detailed chemical kinetic modeling is crucial for understanding and predicting the complex behavior of this compound combustion across a wide range of conditions. These models aim to describe the chemical changes at a molecular level, which is essential for predicting the formation of trace species. crans.org

Kinetic models for this compound oxidation incorporate both high- and low-temperature reaction pathways. researchgate.net They are developed and validated against experimental data obtained from various sources, including shock tubes, rapid compression machines, and jet-stirred reactors, which cover wide ranges of temperature, pressure, and equivalence ratios. osti.govresearchgate.netuniversityofgalway.ie

Recent kinetic models for this compound isomers have adopted updated reaction rate rules and considered alternative isomerization reactions for hydroperoxyalkylperoxy radicals, leading to more detailed chemistry for these intermediates. researchgate.netresearchgate.net These models have shown good agreement with experimental data for ignition delay times and species concentrations, although discrepancies can exist, particularly in the NTC regime. researchgate.netresearchgate.net

Detailed kinetic models for this compound combustion involve a large number of species and elementary reactions. For example, early models for n-hexane-oxygen-argon mixtures included 61 species and 386 elementary reactions. crans.org More recent comprehensive models for this compound isomers can contain hundreds of species and thousands of reactions. maxapress.com

Modeling analyses, such as rate of production analysis, are used to identify the dominant reaction pathways under different conditions. universityofgalway.iemaxapress.com For instance, in the pyrolysis of this compound isomers, H-abstraction reactions are the primary consumption pathways, followed by unimolecular decomposition and β-C-C scission reactions of the resulting radicals. maxapress.com

Speciation Analysis of Intermediate and Product Formation during this compound Oxidation

Speciation analysis, the identification and quantification of intermediate and product species, provides critical insights into the reaction pathways of this compound oxidation. Experiments using techniques such as gas chromatography, mass spectrometry (including GC-MS and SVUV-PIMS), and laser-based diagnostics in various reactors (flow reactors, jet-stirred reactors, rapid compression machines, and shock tubes) have been employed for this purpose. caltech.eduresearchgate.netuniversityofgalway.iemaxapress.comrsc.org

In the low-temperature oxidation of n-hexane (470-500 K), key intermediate species observed include carbonyls, identified as hydroperoxy-ketones. caltech.edu The production of CO2 and CO occurs in two phases, with an initial rapid formation followed by a slower rate. caltech.edu

In flow reactor studies covering a wider temperature range (450-1000 K), the main intermediate species in the high-temperature regime (above 800 K) are CO and C2H4. caltech.edu Comparable amounts of hydrogen and alkenes are also formed. caltech.edu

Studies on the pyrolysis of this compound isomers in jet-stirred reactors have revealed that the primary products are formed through the β-scission of primary radicals. maxapress.com For example, n-hexane pyrolysis primarily produces ethylene (B1197577) (C2H4), along with smaller quantities of propylene (B89431) (C3H6) and methane (B114726) (CH4). maxapress.com The specific intermediates and products formed are influenced by the this compound isomer's molecular structure. maxapress.com

In plasma reactors used for n-hexane degradation, oxidation by the addition of O2 to hexyl radicals leads to peroxy radicals (C6H13O2). rsc.org These peroxy radicals rapidly form alkoxy radicals (C6H13O) through reactions with NO, O, or O3. rsc.org Alkoxy radicals can then lead to carbonyl compounds via H abstraction or to aldehydes and shorter radicals via C-C cleavage in the β position. rsc.org

Catalytic Conversion of this compound

Catalytic conversion of this compound is important for upgrading this alkane into more valuable products, such as aromatics.

Dehydroaromatization and Cyclization Mechanisms of n-Hexane

The catalytic dehydroaromatization of n-hexane to benzene (B151609) is a key process for producing valuable aromatic compounds from alkanes. This reaction typically proceeds through a sequence of dehydrogenation and cyclization steps. nih.govnih.govrsc.org

Studies on iridium pincer catalysts have shown that the dehydroaromatization of n-hexane to benzene involves initial terminal C-H bond activation of n-hexane, leading to the formation of hex-1-ene. nih.gov Subsequent dehydrogenations yield hexa-1,3-diene (B1595754) and then hexa-1,3,5-triene. nih.gov The pincer-bound triene then undergoes cyclization to form cyclohexadiene, which is finally dehydrogenated to benzene. nih.gov The cyclization step leading to cyclohexa-1,3-diene has been identified as having the highest free energy barrier in this pathway. nih.gov

Another catalytic system for n-hexane dehydroaromatization involves gallium embedded in HZSM-5 zeolite. nih.govrsc.org The reaction over these catalysts also proceeds through dehydrogenation of this compound to hexa-1,3,5-triene, followed by dehydroaromatization of the triene to benzene. nih.govrsc.org The rate-determining step can vary depending on the specific gallium species. For univalent Ga+ embedded in HZSM-5, the initial this compound dehydrogenation is the rate-determining step with a high activation energy. nih.govrsc.org In contrast, for a dihydrido gallium complex (GaH2+) embedded in HZSM-5, the second hydrogen abstraction from n-hexane is the rate-determining step with a significantly lower activation barrier, making this species more active. nih.govrsc.org

Single-site platinum catalysts supported on CeO2 (Pt1/CeO2) have also been investigated for n-hexane reforming, showing enhanced selectivity for cyclization and aromatization. acs.orgescholarship.orgnih.gov On these catalysts, cyclization (forming cyclothis compound (B81311) and methylcyclopentane) is a dominant pathway at lower temperatures, initiated by the activation of C-H bonds at primary and secondary carbons. acs.orgescholarship.org The dehydrocyclization and further aromatization are attributed to the prominent adsorption of ring intermediate products on the single-site Pt sites. acs.orgescholarship.orgnih.gov In contrast, Pt clusters and nanoparticles on CeO2 favor C-C bond cracking reactions. acs.orgescholarship.orgnih.gov

Catalytic Systems for Benzene and Aromatic Hydrocarbon Production from this compound

The dehydroaromatization of n-hexane to produce benzene and other aromatic hydrocarbons is a key reaction for increasing the octane (B31449) number of gasoline. Various catalytic systems have been investigated for this conversion. Metal-containing catalysts, particularly those based on platinum supported on zeolites like H-ZSM-5, have been widely studied. wits.ac.za These bifunctional catalysts possess both metallic sites for dehydrogenation and acidic sites for cyclization and isomerization. najah.edu

Recent research has also explored metal-free catalysts, such as phosphorus-doped activated carbon, which has demonstrated high selectivity for the dehydroaromatization of n-hexane to benzene. rsc.orgdntb.gov.uaresearchgate.net One study reported achieving 100% n-hexane conversion and 97% benzene selectivity using this type of catalyst. rsc.org

Homogeneous catalytic systems using transition-metal pincer complexes, such as iridium pincer complexes, have also shown efficacy in the dehydroaromatization of n-alkanes, including n-hexane, at relatively lower temperatures compared to heterogeneous systems. future4200.comnih.gov These systems often employ a hydrogen acceptor to facilitate the reaction. future4200.comnih.gov

Heteropolyoxometalates have also been investigated as heterogeneous superacidic catalysts for the dehydrocyclization of n-hexane into benzene, cyclothis compound, cyclohexene, and cyclohexadiene. najah.eduscirp.org The catalytic activity and selectivity of these systems are highly dependent on the catalyst composition and reaction conditions. najah.eduscirp.org

Role of Catalyst Active Sites and Surface Phenomena in this compound Dehydroaromatization

Surface phenomena, such as the interaction between the metal particles and the support, also play a significant role. thermofisher.com For phosphorus-doped activated carbon catalysts, weak/medium-strength acidic centers composed of (CO)(C)–P(O)(OH) units on the surface are considered the catalytic active sites for n-hexane dehydroaromatization. rsc.org The pore structure of the catalyst support, particularly in zeolites, can influence the accessibility of reactants to active sites and the diffusion of products, thereby affecting selectivity. researchgate.netmdpi.comportalabpg.org.brresearchgate.net

Mechanistic Insights into Hydrogen Transfer and Ring Formation during this compound Conversion

The mechanism of n-hexane dehydroaromatization involves a series of steps, including dehydrogenation, cyclization, and hydrogen transfer. najah.eduwits.ac.zanih.govscirp.org The reaction is generally understood to proceed via the initial dehydrogenation of n-hexane to hexenes and subsequently to hexadienes and hexatrienes over metallic sites. wits.ac.zanih.gov Ring formation (cyclization) of the hexatriene intermediate then occurs, typically catalyzed by acidic sites, forming cyclohexadiene. nih.gov Further dehydrogenation of cyclohexadiene leads to the formation of benzene. nih.gov

Hydrogen transfer reactions are integral to this process, facilitating the removal of hydrogen atoms from the alkane chain and cyclic intermediates. wits.ac.zaresearchgate.nethep.com.cn In some homogeneous systems, a sacrificial hydrogen acceptor is used. future4200.comnih.gov Density functional theory computations have provided detailed mechanistic pictures, identifying the energetically preferred pathways and transition states for these steps. nih.gov For instance, the cyclization step leading to cyclohexadiene formation has been identified as potentially having the highest energy barrier in some catalytic systems. nih.gov

Isomerization of n-Hexane and Pentane-Hexane Fractions

Isomerization of n-hexane and pentane-hexane fractions is a crucial process in petroleum refining to produce branched alkanes (isoalkanes) with higher octane numbers, which are desirable components of modern gasoline. researchgate.netceur-ws.orgdntb.gov.uatandfonline.com This process aims to convert the straight-chain n-hexane into its branched isomers, such as 2-methylpentane (B89812), 3-methylpentane (B165638), 2,2-dimethylbutane (B166423), and 2,3-dimethylbutane (B166060). researchgate.nettandfonline.com

Heterogeneous Catalysis for Isoalkane Production

Heterogeneous catalysis is predominantly used for the isomerization of n-hexane and pentane-hexane fractions in industrial settings. Bifunctional catalysts, typically comprising a noble metal (like platinum or palladium) supported on an acidic material (such as zeolites, sulfated zirconia, or chlorinated alumina), are commonly employed. researchgate.netaip.orgmdpi.comportalabpg.org.brsemanticscholar.orgntu.ac.uk The metal component facilitates the dehydrogenation/hydrogenation steps, while the acidic support promotes the skeletal rearrangement of the hydrocarbon intermediates. mdpi.com

Sulfated zirconia-based catalysts, often promoted with platinum, have shown high performance in n-hexane isomerization. researchgate.netaip.orgceon.rs Zeolites, including mordenite (B1173385) (MOR), ZSM-5, ZSM-22, ZSM-48, and USY, have also been extensively studied as acidic supports due to their tunable acidity and pore structures. researchgate.netportalabpg.org.brtandfonline.comntu.ac.ukresearchgate.netmdpi.combutlerov.comrsc.org The activity and selectivity of these zeolite-based catalysts can be influenced by factors such as Si/Al ratio, alkali treatment, and the presence of promoters. rsc.org

Influence of Catalyst Composition and Structure on this compound Isomerization Selectivity

The selectivity of n-hexane isomerization towards specific branched isomers is significantly influenced by the catalyst composition and structure. The balance between the metallic and acidic functions of bifunctional catalysts is critical. mdpi.com Stronger acidity can favor cracking reactions over isomerization, leading to lighter products. najah.eduscirp.orgsemanticscholar.org Therefore, optimizing the acid strength and the ratio of Brønsted to Lewis acid sites is important for maximizing isomer yield and minimizing undesirable side reactions like cracking. aip.orgmdpi.com

The pore structure of zeolite supports can also impact selectivity by imposing spatial constraints on reactants and products, a phenomenon known as shape selectivity. researchgate.netportalabpg.org.br Different zeolite structures can favor the formation of certain isomers over others. For example, studies have investigated the influence of pore size and connectivity in zeolites like ZSM-22 and ZSM-48 on the distribution of monobranched versus dibranched this compound isomers. rsc.org

The nature and dispersion of the supported metal also affect catalytic performance. ntu.ac.uk Uniform dispersion of small metal nanoparticles can enhance catalytic activity and selectivity. ntu.ac.uk The addition of promoters or the use of bimetallic systems (e.g., Pt-Ni) can further tune the catalytic properties and improve selectivity towards highly branched isomers. portalabpg.org.br

Hydrogenolysis and Cracking Pathways of this compound over Catalytic Surfaces

Hydrogenolysis and cracking are competing reactions that can occur during the catalytic conversion of this compound, particularly at higher temperatures or in the presence of strongly acidic sites. Hydrogenolysis involves the cleavage of C-C bonds in the presence of hydrogen, typically catalyzed by metallic sites, leading to the formation of smaller alkanes (e.g., methane, ethane (B1197151), propane, butane, pentane). najah.eduscirp.orgresearchgate.net Cracking, often catalyzed by acidic sites, involves the thermal or catalytic decomposition of hydrocarbons into smaller hydrocarbons, including both alkanes and alkenes. wits.ac.zamdpi.comhep.com.cn

While isomerization and dehydroaromatization are often the desired pathways for this compound conversion, hydrogenolysis and cracking can reduce the yield of target products and lead to catalyst deactivation through coke formation. mdpi.comportalabpg.org.br The extent of hydrogenolysis and cracking is influenced by the catalyst type, reaction temperature, hydrogen partial pressure, and the presence of impurities. najah.eduscirp.orgmdpi.comresearchgate.net For instance, higher temperatures and lower hydrogen pressures can favor cracking and hydrogenolysis. najah.eduscirp.orgresearchgate.net The design of selective catalysts aims to minimize these undesirable side reactions while promoting the desired transformations. mdpi.com

Table 1: Selected Catalytic Conversion Data for n-Hexane

| Catalyst Type | Reaction Temperature (°C) | Conversion (%) | Major Products | Selectivity to Major Product (%) | Source |

| Iridium Pincer Complex 4 + TBE | 165 | N/A | Benzene | 44 (Yield) | future4200.com |

| Phosphorus-doped activated carbon | N/A | 100 | Benzene | 97 | rsc.org |

| H₃PMo₁₂O₄₀ | 300 | 2 | Benzene | 100 | najah.eduscirp.org |

| H₃PMo₁₂O₄₀ | 350 | 30 | Benzene | 80 | najah.eduscirp.org |

| PW₁₁-based catalyst (TBA)₇PW₁₁O₃₉ | 350 | 69 | Benzene | 100 | scirp.org |

| Pt/Sr-ZSM-5 (in scCO₂) | 275 | 80 | Iso-C₆ isomers (2,2-DMB, 2,3-DMB, 2-MP, 3-MP) | 90 | ntu.ac.uk |

| Pt/HZSM-22 (alkali treated) | 280 | ~70 | Iso-C₆ isomers | ~100 | rsc.org |

| Pt/HZSM-48 (alkali treated) | 280 | 50-55 | Iso-C₆ isomers | ~100 | rsc.org |

| Sulfated zirconia (supported on γ and θ alumina) | N/A | N/A | This compound isomers (increased yield with Lewis acidity) | N/A | aip.org |